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Compound of Interest

Compound Name: HAP-1

Cat. No.: B12388784 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
HAP-1 cells are a near-haploid human cell line derived from the KBM-7 leukemia cell line.[1][2]

Their haploid nature makes them an ideal model for genetic screens and functional genomics,

as inactivation of a single gene copy often results in a discernible phenotype.[1][3] These cells

are also amenable to transfection, making them a valuable tool for studying gene function and

signaling pathways.[3][4] This application note provides detailed protocols for the transfection

of HAP-1 cells and subsequent analysis of signaling pathways using flow cytometry.

Data Presentation
The following tables summarize typical quantitative data obtained from flow cytometry analysis

of HAP-1 cells post-transfection.

Table 1: Transfection Efficiency of HAP-1 Cells
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Transfection
Method

Plasmid
Transfection
Reagent/Progr
am

Transfection
Efficiency (%)

Viability (%)

Lipofection pEGFP-N1
Lipofectamine®

3000
75 ± 5 90 ± 4

Electroporation pEGFP-N1

Neon®

Transfection

System (1575V,

10ms, 3 pulses)

85 ± 7 80 ± 6

Table 2: Analysis of mTOR Signaling Pathway Activation

Experimental
Condition

Transfection
Stimulation
(Insulin)

p-Akt (S473)
Positive Cells
(%)

Mean
Fluorescence
Intensity (MFI)

Untransfected

Control
- - 2 ± 0.5 150 ± 20

Untransfected

Control
- + 85 ± 6 1200 ± 150

Mock

Transfected
Empty Vector + 83 ± 5 1150 ± 130

Gene X

Knockdown

shRNA targeting

Gene X
+ 45 ± 4 600 ± 80

Table 3: Analysis of WNT Signaling Pathway Activation
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Experimental
Condition

Transfection
Stimulation
(Wnt3a)

p-β-catenin
(S552) Positive
Cells (%)

Mean
Fluorescence
Intensity (MFI)

Untransfected

Control
- - 5 ± 1 200 ± 30

Untransfected

Control
- + 70 ± 8 950 ± 110

Mock

Transfected
Empty Vector + 68 ± 7 920 ± 100

Gene Y

Overexpression

Plasmid

expressing Gene

Y

+ 88 ± 5 1500 ± 180

Experimental Protocols
I. HAP-1 Cell Culture

Culture HAP-1 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Passage cells every 2-3 days to maintain logarithmic growth. HAP-1 cells have a tendency

to diploidize over time with increasing passage number.[5] It is recommended to regularly

monitor the ploidy status, especially for long-term experiments.[5]

II. Transfection of HAP-1 Cells
A. Lipofection Protocol using Lipofectamine® 3000

This protocol is optimized for a 6-well plate format.

Day 1: Seed Cells

Seed 5 x 10^5 HAP-1 cells per well in a 6-well plate with 2 mL of complete growth

medium.
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Ensure cells are 70-90% confluent on the day of transfection.

Day 2: Transfection

For each well, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™ I Reduced Serum

Medium.

In a separate tube, dilute 5 µL of P3000™ Reagent into the diluted DNA solution and mix

gently.

In another separate tube, dilute 5 µL of Lipofectamine® 3000 Reagent into 125 µL of Opti-

MEM™ I Reduced Serum Medium and mix gently.

Add the diluted Lipofectamine® 3000 to the diluted DNA solution, mix gently by pipetting,

and incubate for 15 minutes at room temperature to allow for complex formation.

Add the 250 µL of DNA-lipid complex dropwise to the cells in the 6-well plate.

Gently rock the plate to ensure even distribution of the complexes.

Incubate the cells at 37°C for 48-72 hours before analysis.

B. Electroporation Protocol using the Neon® Transfection System

This protocol is for the transfection of approximately 5 x 10^5 cells.

Cell Preparation

Trypsinize and harvest HAP-1 cells.

Wash the cells once with phosphate-buffered saline (PBS).

Resuspend the cell pellet in Resuspension Buffer R at a concentration of 1 x 10^7

cells/mL.

Electroporation

Prepare the Neon® Pipette Station with 3 mL of Electrolytic Buffer E2 in the Neon® Tube.
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In a sterile microfuge tube, mix 1-2 µg of plasmid DNA with 10 µL of the cell suspension.

Aspirate the 10 µL cell-DNA mixture into a 10 µL Neon® Tip, avoiding air bubbles.

Insert the Neon® Pipette into the Neon® Pipette Station.

Use the following electroporation parameters, which have been found to be effective for

HAP-1 cells: 1575V, 10 ms, 3 pulses.

Immediately after electroporation, transfer the cells from the pipette tip into a well of a 6-

well plate containing 2 mL of pre-warmed complete growth medium without antibiotics.

Incubate the cells at 37°C for 48-72 hours before analysis.

III. Flow Cytometry Analysis of Phosphorylated Proteins
This protocol describes the intracellular staining of phosphorylated proteins for flow cytometry

analysis.

Cell Preparation and Staining

Harvest transfected and control HAP-1 cells and transfer to FACS tubes.

Wash the cells once with PBS.

Fix the cells by adding 1 mL of 4% paraformaldehyde in PBS and incubating for 10

minutes at room temperature.

Wash the cells twice with PBS.

Permeabilize the cells by resuspending the cell pellet in 1 mL of ice-cold 90% methanol

and incubating on ice for 30 minutes.

Wash the cells twice with staining buffer (PBS with 2% FBS).

Resuspend the cells in 100 µL of staining buffer.

Add the primary antibody against the phosphorylated protein of interest (e.g., anti-

phospho-Akt (Ser473) or anti-phospho-β-catenin (Ser552)) at the manufacturer's
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recommended concentration.

Incubate for 1 hour at room temperature, protected from light.

Wash the cells twice with staining buffer.

If the primary antibody is not fluorescently conjugated, resuspend the cells in 100 µL of

staining buffer containing a fluorescently labeled secondary antibody.

Incubate for 30 minutes at room temperature, protected from light.

Wash the cells twice with staining buffer.

Resuspend the cells in 300-500 µL of staining buffer for flow cytometry analysis.

Data Acquisition and Analysis

Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the

fluorochromes used.

For GFP-transfected cells, use the blue laser (488 nm) for excitation and a 530/30 nm

bandpass filter for emission.

For antibody-stained cells, use the appropriate laser and filter combination for the specific

fluorochrome.

Analyze the data using flow cytometry analysis software. Gate on the live, single-cell

population.

Determine transfection efficiency by quantifying the percentage of GFP-positive cells.

Analyze the level of protein phosphorylation by measuring the percentage of positive cells

and the mean fluorescence intensity (MFI) of the stained population.

Mandatory Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HAP-1 Cell Culture

Transfection

Flow Cytometry Analysis

Maintain HAP-1 cells in IMDM + 10% FBS

Choose Method:
Lipofection or Electroporation

Lipofection
(Lipofectamine® 3000)

Electroporation
(Neon® System)

Harvest Cells (48-72h post-transfection)

Fixation and Permeabilization

Intracellular Staining
(e.g., p-Akt, p-β-catenin)

Data Acquisition on Flow Cytometer

Data Analysis:
% Positive Cells & MFI

Click to download full resolution via product page

Caption: Experimental workflow for transfection and flow cytometry analysis of HAP-1 cells.
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Caption: Simplified mTOR signaling pathway.
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Caption: Simplified Wnt/β-catenin signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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